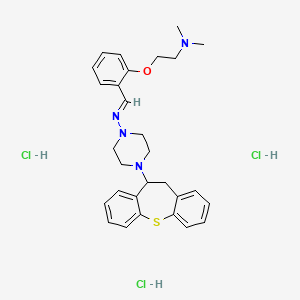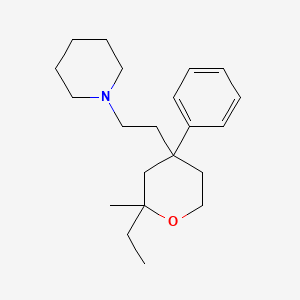
1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina es un compuesto orgánico complejo que pertenece a la clase de derivados de piperidina. Los derivados de piperidina son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales. Este compuesto, en particular, se caracteriza por su estructura única, que incluye un anillo de piperidina unido a una porción de tetrahidropirano, lo que lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la formación inicial del anillo de tetrahidropirano, seguido de la introducción de la porción de piperidina. Las condiciones de reacción a menudo requieren el uso de catalizadores, solventes y temperaturas controladas para garantizar que se obtenga el producto deseado con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones específicas. El proceso puede incluir pasos como destilación, cristalización y purificación para aislar el producto final. El uso de técnicas avanzadas como reactores de flujo continuo también puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que la reducción puede producir alcanos o aminas.
Aplicaciones Científicas De Investigación
1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Piperidina: Una estructura más simple con un anillo de seis miembros que contiene un átomo de nitrógeno.
Tetrahidropirano: Un anillo de seis miembros que contiene un átomo de oxígeno.
Derivados de Piperidina: Diversos compuestos con modificaciones en el anillo de piperidina, como la sustitución con diferentes grupos funcionales.
Singularidad
1-(2-(2-Etiltetrahidro-2-metil-4-fenil-2H-piran-4-il)etil)piperidina es única debido a su combinación de un anillo de piperidina y una porción de tetrahidropirano. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Número CAS |
130688-24-3 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H33NO/c1-3-20(2)18-21(13-17-23-20,19-10-6-4-7-11-19)12-16-22-14-8-5-9-15-22/h4,6-7,10-11H,3,5,8-9,12-18H2,1-2H3 |
Clave InChI |
AGGOEDZVPDZWSU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


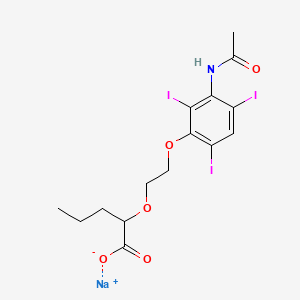
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
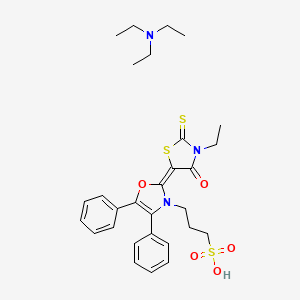
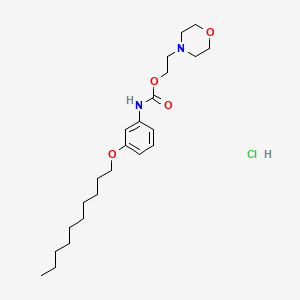
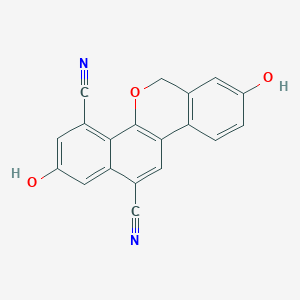


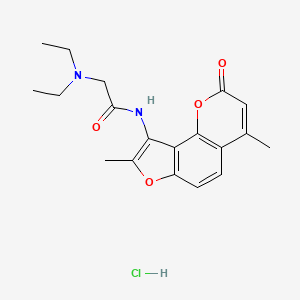
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
